molecular formula C14H10FN3O4S B2354279 Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate CAS No. 1445168-35-3

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate

Cat. No. B2354279
M. Wt: 335.31
InChI Key: YSGQBYVWOPEQIS-UHFFFAOYSA-N
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Description

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a thiophene derivative that has shown promise in the treatment of various diseases, including cancer and inflammation.

Mechanism Of Action

The mechanism of action of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of cell growth and survival. It also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is its low toxicity profile, which makes it a promising candidate for further research. However, one limitation is the lack of research on its pharmacokinetics and pharmacodynamics. Further research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate. One direction is the investigation of its potential as a treatment for other diseases, such as autoimmune disorders and viral infections. Another direction is the optimization of its synthesis method to achieve higher yields and purity. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in humans.
In conclusion, Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a promising compound that has shown potential in the treatment of various diseases. Its low toxicity profile and ability to inhibit cancer cell growth and reduce inflammation make it a promising candidate for further research. However, further research is needed to determine its optimal dosage and administration route in humans and to investigate its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-fluoro-3-nitroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory and anticancer properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

methyl 5-[(N-cyano-4-fluoro-3-nitroanilino)methyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S/c1-22-14(19)13-5-3-10(23-13)7-17(8-16)9-2-4-11(15)12(6-9)18(20)21/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGQBYVWOPEQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate

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